

# Application Notes and Protocols: Solution-Processing of Spiro-TTB Films

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## Compound of Interest

Compound Name: *Spiro-ttb*

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## Application Notes

**Spiro-TTB** (2,2',7,7'-tetrakis-(N,N,-di-p-methylphenylamino)-9,9'-spirobifluorene) is a hole-transporting material (HTM) increasingly utilized in high-performance optoelectronic devices, such as perovskite solar cells (PSCs). Its molecular structure provides excellent thermal and morphological stability. Solution-processing techniques offer a cost-effective and scalable alternative to traditional vacuum deposition methods for fabricating **Spiro-TTB** thin films, making it suitable for large-area applications.[1][2]

Key factors influencing the quality of solution-processed **Spiro-TTB** films include the choice of solvent, solution concentration, deposition parameters, and post-deposition treatments like thermal annealing.[3] The most common solution-based method for laboratory-scale fabrication is spin coating, which allows for the rapid production of uniform thin films with high reproducibility.[4][5] For industrial-scale production, techniques like blade coating and inkjet printing are being explored.[1]

Film quality can be significantly enhanced with the use of dopants. While dopant-free **Spiro-TTB** films can be fabricated, p-type dopants are often introduced to increase conductivity and hole mobility.[6][7] One effective strategy involves using a tris(pentafluorophenyl)borane (BCF) complex with water, which acts as a Brønsted acid dopant, promoting **Spiro-TTB** protonation and leading to higher hole mobility and improved device performance.[8][9]

## Experimental Protocols

### Protocol 1: Dopant-Free Spiro-TTB Film Deposition via Spin Coating

This protocol describes the fabrication of a dopant-free **Spiro-TTB** hole transport layer, suitable for inverted p-i-n perovskite solar cells.

#### 1. Materials

- **Spiro-TTB** powder (>99.5% purity)
- Anhydrous chlorobenzene (CB)
- Substrates (e.g., FTO-coated glass)
- Standard substrate cleaning solvents (detergent, deionized water, acetone, isopropanol)

#### 2. Solution Preparation

- Prepare a stock solution of **Spiro-TTB** by dissolving it in anhydrous chlorobenzene. Concentrations can be varied to achieve different film thicknesses.
- Stir the solution in an inert atmosphere (e.g., a nitrogen-filled glovebox) for several hours until the powder is fully dissolved.
- Before use, filter the solution through a 0.22  $\mu\text{m}$  PTFE syringe filter to remove any particulates.

#### 3. Substrate Preparation

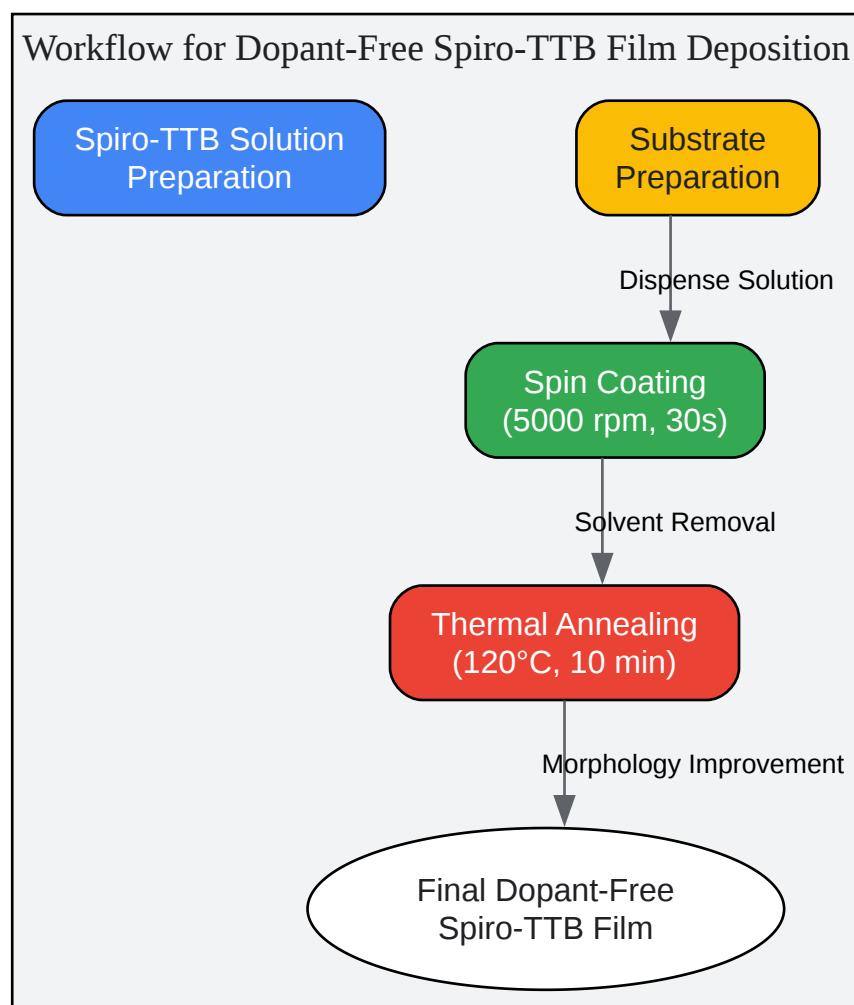
- Sequentially clean the substrates by ultrasonication in detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.
- For enhanced wettability, treat the substrates with oxygen plasma (e.g., 150 W for 15 minutes) or a UV-Ozone cleaner immediately before film deposition.

#### 4. Spin Coating Procedure

- Perform this step inside a nitrogen-filled glovebox.
- Place the cleaned substrate on the spin coater chuck.
- Dispense the **Spiro-TTB** solution onto the substrate.
- Spin coat the substrate at 5000 rpm for 30 seconds.

#### 5. Post-Deposition Annealing

- Transfer the coated substrates to a hotplate inside the glovebox.
- Anneal the films at 120°C for 10 minutes to remove residual solvent and improve film morphology.
- Allow the substrates to cool to room temperature before subsequent processing steps.



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#### Workflow for Dopant-Free **Spiro-TTB** Film Deposition

## Protocol 2: **BCF(OH<sub>2</sub>)** Doped Spiro-TTB Film Deposition via Spin Coating

This protocol details the preparation of a p-doped **Spiro-TTB** hole transport layer using a tris(pentafluorophenyl)borane-water complex for enhanced device efficiency.[10]

### 1. Materials

- **Spiro-TTB** powder (>99.5% purity)[10]
- Tris(pentafluorophenyl)borane (BCF) powder (>99% purity)[10]

- Anhydrous chlorobenzene (CB)[10]

- Deionized water

- Perovskite-coated substrates

## 2. Solution Preparation

- Pristine **Spiro-TTB** Solution:

- Dissolve 36 mg of **Spiro-TTB** in 1 mL of anhydrous chlorobenzene.[10]

- BCF(OH<sub>2</sub>) Dopant Solution:

- Dissolve 3 mg of BCF in 1 mL of anhydrous chlorobenzene.[10]

- Add 0.2 µL of deionized water to the BCF solution.[10]

- Shake the solution for 30 minutes until it turns from colorless to light pink.[10]

- Final Doped **Spiro-TTB** Solution:

- Mix the pristine **Spiro-TTB** solution with the BCF(OH<sub>2</sub>) dopant solution.[10]

- Stir the final solution at room temperature for 48 hours in an inert atmosphere.[10]

- Filter the solution through a 0.22 µm PTFE filter prior to use.[10]

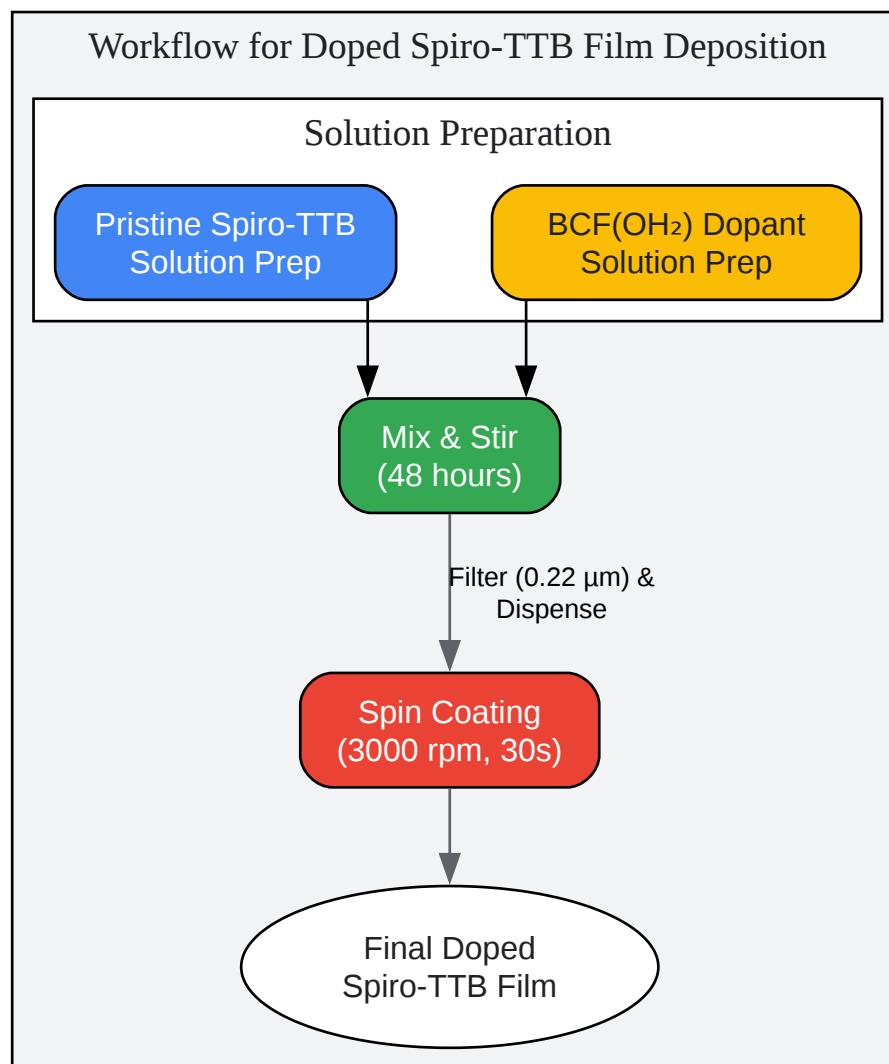
## 3. Spin Coating Procedure

- Perform this step inside a nitrogen-filled glovebox.

- Transfer the perovskite-coated substrate to the spin coater.

- Deposit the doped **Spiro-TTB** solution onto the perovskite layer.

- Spin coat at 3,000 rpm for 30 seconds to form the hole transport layer.[10]



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Workflow for Doped **Spiro-TTB** Film Deposition

## Data Presentation

Quantitative data from referenced experiments are summarized below for easy comparison.

Table 1: Dopant-Free **Spiro-TTB** Solution Concentration and Resulting Film Thickness

Spiro-TTB Concentration in Chlorobenzene (mg/mL)	Approximate Film Thickness (nm)
1	5
3	~7.5
5	10

| 7 | 20 |

Table 2: Effect of BCF Dopant Concentration on Perovskite Solar Cell (PSC) Performance[10]  
(Base solution: 36 mg **Spiro-TTB** in 1 mL Chlorobenzene)

BCF Added (mg)	VOC (V)	JSC (mA/cm <sup>2</sup> )	Fill Factor (%)	PCE (%)
0	<b>1.12</b>	<b>22.8</b>	<b>75.3</b>	<b>19.2</b>
1	1.13	23.0	76.5	19.9
3	1.14	23.1	78.2	20.6
4	1.13	23.0	77.1	20.0
6	1.11	22.7	76.2	19.2

| 8 | 1.09 | 22.5 | 75.0 | 18.4 |

Table 3: Effect of Water Content in BCF(OH<sub>2</sub>) Dopant on PSC Performance[10] (Base solution: 36 mg **Spiro-TTB** and 3 mg BCF in 1 mL Chlorobenzene)

Water Added ( $\mu$ L)	VOC (V)	JSC (mA/cm <sup>2</sup> )	Fill Factor (%)	PCE (%)
0	<b>1.14</b>	<b>23.1</b>	<b>78.2</b>	<b>20.6</b>
0.1	1.14	23.2	78.5	20.8
0.2	1.14	23.3	78.6	20.9
0.3	1.13	23.1	78.0	20.4

| 0.4 | 1.12 | 22.9 | 77.5 | 20.0 |

Table 4: Physical Properties of Spiro-TTB Films

Property	Value	Notes
Hole Mobility (Brønsted acid-doped)	$1.22 \times 10^{-2} \text{ cm}^2 \text{ V}^{-1} \text{ s}^{-1}$	Doped with BCF(OH <sub>2</sub> ) complex.[8][9]

| Water Contact Angle (Dopant-Free) | 95° | Indicates a hydrophobic surface. |

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